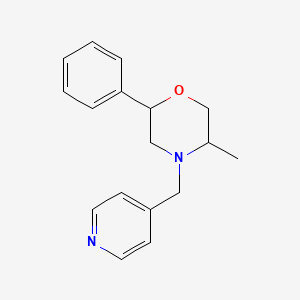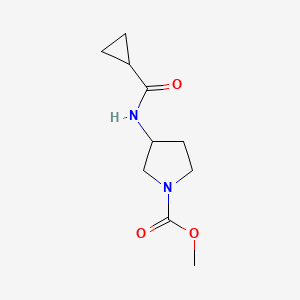
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate, also known as MCCP, is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly used in the synthesis of various organic compounds. MCCP has gained attention in recent years due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is also known to inhibit the growth of cancer cells and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be easily modified to produce a wide range of organic compounds, making it a valuable tool in drug discovery and development. However, one of the limitations of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is its relatively high cost, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for the use of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new drug delivery systems using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate-based materials. Another area of interest is the development of new anticancer agents based on Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate derivatives. Additionally, Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate may have potential applications in the treatment of various inflammatory conditions and neurological disorders.
Conclusion
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is a valuable tool in scientific research, particularly in the synthesis of various organic compounds. Its potential applications in drug discovery and development make it an area of active research. While its mechanism of action is not well understood, Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Synthesemethoden
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarbonyl chloride with pyrrolidine, followed by the addition of methyl chloroformate. The resulting product is then purified through a series of chromatographic techniques to obtain pure Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of novel anticancer agents, antiviral drugs, and other biologically active compounds. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has also been used in the development of new materials for use in drug delivery systems.
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)12-5-4-8(6-12)11-9(13)7-2-3-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVDJZAYRTCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

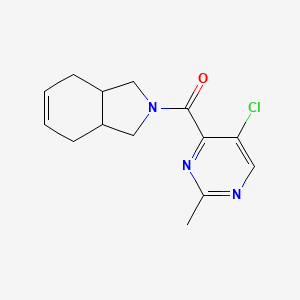
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
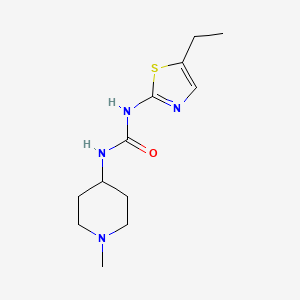

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
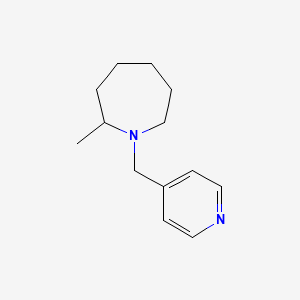
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
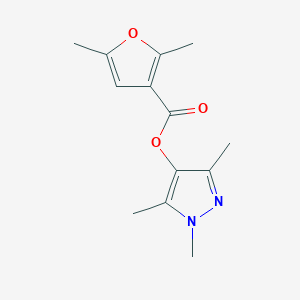
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
